2-Fluoro-N,N-dimethyl-4-((methylamino)methyl)aniline
Description
2-Fluoro-N,N-dimethyl-4-((methylamino)methyl)aniline (CAS: 1095231-82-5) is a fluorinated aniline derivative with a molecular weight of 182.24 g/mol. Its structure features a dimethylamino group (-N(CH₃)₂) at the para position, a fluorine atom at the ortho position, and a methylaminomethyl (-CH₂NHCH₃) substituent at the remaining para site (). This compound is primarily utilized as a pharmaceutical intermediate, highlighting its relevance in drug discovery and organic synthesis.
Properties
Molecular Formula |
C10H15FN2 |
|---|---|
Molecular Weight |
182.24 g/mol |
IUPAC Name |
2-fluoro-N,N-dimethyl-4-(methylaminomethyl)aniline |
InChI |
InChI=1S/C10H15FN2/c1-12-7-8-4-5-10(13(2)3)9(11)6-8/h4-6,12H,7H2,1-3H3 |
InChI Key |
AUOGHYHMKJYKSE-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC(=C(C=C1)N(C)C)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N,N-dimethyl-4-((methylamino)methyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-fluoroaniline with formaldehyde and dimethylamine under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity. Catalysts such as palladium or platinum may be used to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N,N-dimethyl-4-((methylamino)methyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: The fluorine atom can be substituted with other nucleophiles such as hydroxide or alkoxide ions under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Hydroxide ions, alkoxide ions
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Hydroxylated or alkoxylated derivatives
Scientific Research Applications
2-Fluoro-N,N-dimethyl-4-((methylamino)methyl)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes and pigments due to its ability to form stable color complexes.
Mechanism of Action
The mechanism of action of 2-Fluoro-N,N-dimethyl-4-((methylamino)methyl)aniline involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. Additionally, its fluorine atom can participate in hydrogen bonding and electrostatic interactions, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Electronic and Steric Properties
The table below compares key structural analogs and their substituent-driven properties:
Key Observations:
- Azo vs. Methylaminomethyl Groups: The phenylazo group in ’s compound introduces conjugation pathways, enabling pH-dependent color changes, whereas the methylaminomethyl group in the target compound may enhance solubility in polar solvents.
- Nitro Group Effects : The nitro-substituted analog () exhibits stronger electron withdrawal, which could stabilize charge-transfer complexes, unlike the target compound’s fluorine.
Fluorescence and Optical Properties
- Pyrimidoindazolidin Derivatives : Compounds like N,N-dimethyl-4-(2-phenylpyrimido[1,2-b]indazol-4-yl)aniline exhibit fluorescence quantum yields up to 0.068 (). While direct data for the target compound is unavailable, its fluorine atom may reduce fluorescence intensity due to heavy atom effects.
- Schiff Base Derivatives: Analogs with imino groups (e.g., ) show applications in antimicrobial and analgesic studies. The target compound’s methylaminomethyl group may offer improved bioavailability compared to bulkier heterocyclic substituents.
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